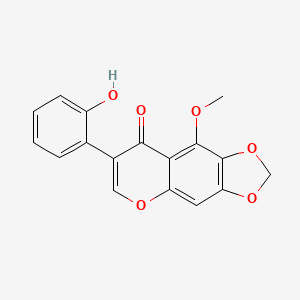

Betavulgarin

Description

Structure

3D Structure

Properties

CAS No. |

51068-94-1 |

|---|---|

Molecular Formula |

C17H12O6 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

7-(2-hydroxyphenyl)-9-methoxy-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C17H12O6/c1-20-17-14-12(6-13-16(17)23-8-22-13)21-7-10(15(14)19)9-4-2-3-5-11(9)18/h2-7,18H,8H2,1H3 |

InChI Key |

NDVRQFZUJRMKKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4O |

Other CAS No. |

51068-94-1 |

Origin of Product |

United States |

Foundational & Exploratory

Betavulgarin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betavulgarin, an isoflavone, has garnered significant attention in the scientific community for its potential therapeutic properties, particularly in oncology. Emerging research has highlighted its role as an inhibitor of breast cancer stem cells (BCSCs) by targeting the Stat3/Sox2 signaling pathway. This technical guide provides a comprehensive overview of the natural sources of betavulgarin and detailed methodologies for its isolation and purification.

Natural Sources of Betavulgarin

The primary and most well-documented natural source of betavulgarin is the beetroot (Beta vulgaris)[1][2]. While beetroot is rich in a variety of bioactive compounds, including betalains, flavonoids, and phenolic acids, betavulgarin is a key isoflavone identified within this plant[2][3]. Research has specifically isolated betavulgarin from the roots of Beta vulgaris[1]. At present, the scientific literature predominantly points to Beta vulgaris as the principal source of this compound.

While specific quantitative data on the concentration and yield of betavulgarin from beetroot is not extensively reported, the plant is a rich source of other bioactive compounds. The table below summarizes the concentrations of some of the major bioactive components found in beetroot, providing context for its phytochemical profile.

| Bioactive Compound | Plant Part | Concentration/Yield | Reference |

| Betacyanins | Juice | 893 mg/L | [4] |

| Betaxanthins | Juice | 128 mg/L | [4] |

| Total Betalains | Peel Extract | 30.02 ± 0.28 mg·g⁻¹ dm | [5] |

| Total Betalains | Flesh Extract | 14.33 ± 0.15 mg·g⁻¹ dm | [5] |

| Betacyanin | Beetroot | 364.93 mg/L | [6] |

| Betaxanthin | Beetroot | 249.40 mg/L | [6] |

| Betanin | Red Beet | 0.303 - 0.377 mg/g | [7] |

| Phenolic Compounds | Ethanolic Extract | 16.88% of extract mass | [3] |

| Flavonoids | Ethanolic Extract | 10.80% of extract mass | [3] |

dm: dry mass

Experimental Protocols for Isolation of Betavulgarin from Beta vulgaris

The following is a detailed methodology for the isolation of betavulgarin from beetroot, based on established scientific literature[1][2].

Sample Preparation

-

Source: Obtain fresh beetroot (Beta vulgaris) from a verified market source.

-

Processing: Wash the beets thoroughly and then freeze-dry them.

-

Grinding: Grind the dried beet material into a fine powder.

Extraction

-

Solvent: Utilize methanol as the extraction solvent.

-

Procedure:

-

Solubilize the beetroot powder in methanol (e.g., 10 L of methanol for a substantial quantity of powder).

-

Concentrate the resulting methanol extract.

-

Mix the concentrated extract with an equal volume of water.

-

Evaporate the methanol from the mixture.

-

Liquid-Liquid Partitioning

-

Solvent: Use ethyl acetate for partitioning.

-

Procedure:

-

Extract the remaining water-suspended portion with an equal volume of ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain betavulgarin and other less polar compounds.

-

Concentrate the ethyl acetate fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of betavulgarin:

-

a. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Column Dimensions: Example: 3 cm x 35 cm.

-

Mobile Phase: A chloroform-methanol solvent system (e.g., 10:1 v/v).

-

Procedure: Load the concentrated ethyl acetate extract onto the silica gel column and elute with the mobile phase. Collect fractions and monitor for the presence of the target compound.

-

-

b. Gel Filtration Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Procedure: Further purify the active fractions obtained from the silica gel chromatography.

-

-

c. Preparative Thin-Layer Chromatography (TLC):

-

Stationary Phase: Preparative TLC plates.

-

Procedure: Apply the partially purified sample to the TLC plates and develop with an appropriate solvent system to isolate the band corresponding to betavulgarin.

-

-

d. Preparative High-Pressure Liquid Chromatography (HPLC):

-

Procedure: The final purification step involves preparative HPLC to obtain highly pure betavulgarin. The specific column and mobile phase conditions should be optimized based on analytical HPLC analysis.

-

Identification and Characterization

-

Techniques: The purified compound is identified and its structure confirmed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Electrospray Ionization (ESI) Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Visualized Experimental Workflow

References

- 1. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijirt.org [ijirt.org]

- 7. researchgate.net [researchgate.net]

Betavulgarin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betavulgarin, a naturally occurring isoflavone, has garnered significant scientific interest due to its potential therapeutic properties, particularly in the realm of oncology. Isolated from sources such as the sugar beet (Beta vulgaris), this compound has demonstrated noteworthy biological activity, including the ability to suppress cancer stem cells. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of betavulgarin. It includes a comprehensive summary of its mechanism of action, focusing on the inhibition of the STAT3 signaling pathway, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical Structure and Identification

Betavulgarin is classified as a hydroxyisoflavone. Its chemical structure is characterized by a 3-phenylchromen-4-one backbone with specific substitutions.

Table 1: Chemical Identifiers for Betavulgarin

| Identifier | Value | Source |

| IUPAC Name | 7-(2-hydroxyphenyl)-9-methoxy-[1]dioxolo[4,5-g]chromen-8-one | [2] |

| Molecular Formula | C₁₇H₁₂O₆ | [2] |

| CAS Number | 51068-94-1 | [2] |

| SMILES | COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4O | [2] |

| InChIKey | NDVRQFZUJRMKKP-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of betavulgarin is crucial for its application in research and drug development. While specific experimental values for melting point and a broad range of solubilities are not extensively reported in the available literature, key computed and experimentally determined properties are summarized below.

Table 2: Physicochemical Properties of Betavulgarin

| Property | Value | Source |

| Molecular Weight | 312.27 g/mol | [2] |

| Exact Mass | 312.0634 g/mol | [2] |

| Topological Polar Surface Area | 74.2 Ų | [2] |

| XLogP3-AA (Predicted) | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Solubility | Soluble in methanol and DMSO (based on experimental usage) | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of betavulgarin that has been investigated is its anticancer potential, specifically its inhibitory effects on breast cancer stem cells (BCSCs).

Anticancer Activity

Research has shown that betavulgarin can suppress the proliferation, migration, and colony formation of breast cancer cells.[3] A key finding is its ability to inhibit the formation of mammospheres, which is an in vitro measure of the self-renewal capacity of cancer stem cells.[3] Furthermore, treatment with betavulgarin has been shown to reduce the CD44+/CD24- cell subpopulation, a phenotype associated with BCSCs.[3]

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The anticancer effects of betavulgarin are primarily attributed to its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and differentiation, and its constitutive activation is common in many cancers, including breast cancer.[4]

Betavulgarin has been demonstrated to decrease the total levels of STAT3 and its phosphorylated, active form (p-STAT3).[3] This inhibition of STAT3 activation leads to the downregulation of its downstream target genes that are crucial for the maintenance of cancer stem cell properties, including c-Myc, Nanog, and Oct4.[3] Additionally, betavulgarin has been shown to reduce the expression of SOX2, another key transcription factor involved in stem cell self-renewal, which is regulated by STAT3.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of betavulgarin.

Isolation and Purification of Betavulgarin

Betavulgarin can be isolated from natural sources like sugar beet extracts through a multi-step purification process.[3]

A general protocol involves:

-

Extraction: Powdered beetroot is extracted with a suitable solvent.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate compounds based on polarity.

-

Gel Filtration Chromatography: Further separation is achieved based on molecular size.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest.

-

Preparative High-Pressure Liquid Chromatography (HPLC): The final purification is performed using preparative HPLC to obtain pure betavulgarin.[6]

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.[1][7]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

DMEM/F12 medium

-

B27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Ultra-low attachment plates

-

Betavulgarin stock solution (in DMSO)

Protocol:

-

Cell Preparation: Culture breast cancer cells to 70-80% confluency. Detach cells using Trypsin-EDTA and create a single-cell suspension.[7]

-

Seeding: Seed the single cells in ultra-low attachment 6-well plates at a density of 1 x 10⁴ cells/well (for MDA-MB-231) or 4 x 10⁴ cells/well (for MCF-7) in mammosphere culture medium (DMEM/F12 with B27, EGF, bFGF, and antibiotics).[3]

-

Treatment: Add betavulgarin at desired concentrations (e.g., 200 µM or 300 µM) or DMSO as a vehicle control to the wells.[3]

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.[3]

-

Quantification: Count the number of mammospheres (spheres > 50 µm in diameter) in each well using a microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells.[8]

Materials:

-

Breast cancer cell lines

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Betavulgarin stock solution

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Cell Preparation: Culture cells and then serum-starve them for 24 hours. Detach and resuspend the cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Seeding and Treatment: Seed the serum-starved cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert in serum-free medium. Add betavulgarin at the desired concentrations to the upper chamber.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Conclusion

Betavulgarin is a promising natural compound with demonstrated anticancer activity, particularly against breast cancer stem cells. Its mechanism of action through the inhibition of the STAT3 signaling pathway provides a strong rationale for its further investigation and development as a potential therapeutic agent. The experimental protocols detailed in this guide offer a foundation for researchers to explore the biological activities of betavulgarin and similar compounds. Further studies are warranted to fully elucidate its pharmacological profile, including its in vivo efficacy and safety, to pave the way for potential clinical applications.

References

- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betavulgarin | C17H12O6 | CID 442668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. assbt.org [assbt.org]

- 7. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]

- 8. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

An In-depth Technical Guide to the Betalain Biosynthetic Pathway in Beta vulgaris

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta vulgaris, commonly known as beet, is a plant species notable for its production of a unique class of water-soluble, nitrogen-containing pigments called betalains. These pigments are responsible for the vibrant red-violet and yellow-orange colors observed in beetroot and other tissues. The betalain biosynthetic pathway is a subject of significant research interest due to the potent antioxidant properties of these pigments and their application as natural food colorants.

It is important to distinguish betalains from a specific isoflavonoid compound also isolated from Beta vulgaris known as betavulgarin.[1][2] While betavulgarin has been investigated for its potential to suppress breast cancer stem cells through the Stat3 signaling pathway, its biosynthetic pathway is distinct from that of the betalain pigments and is not as extensively elucidated in current literature.[1][2] This guide will, therefore, focus on the core, well-documented betalain biosynthetic pathway in Beta vulgaris.

The Betalain Biosynthetic Pathway

The biosynthesis of betalains in Beta vulgaris originates from the amino acid tyrosine. The pathway bifurcates to produce two main classes of pigments: the red-violet betacyanins and the yellow-orange betaxanthins. The entire pathway involves a few key enzymatic steps along with spontaneous condensation reactions.[3]

The foundational steps of the pathway are:

-

Hydroxylation of Tyrosine: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a tyrosinase, which possesses tyrosine hydroxylase activity.[4]

-

Formation of Betalamic Acid: L-DOPA is cleaved by a 4,5-DOPA-extradiol-dioxygenase (DODA) to form the unstable intermediate 4,5-seco-DOPA. This spontaneously cyclizes to form betalamic acid, the chromophoric core of all betalains.[5][6]

-

Formation of cyclo-DOPA: In a parallel branch of the pathway, L-DOPA can be oxidized to dopaquinone, which then spontaneously cyclizes to form cyclo-DOPA.[4]

The final pigments are formed through the condensation of betalamic acid with different molecules:

-

Betacyanins: Betalamic acid condenses with cyclo-DOPA to form the aglycone betanidin. This condensation is believed to be a spontaneous reaction.[4][6] Betanidin is then often glycosylated, for example, by betanidin 5-O-glucosyltransferase to form betanin, the primary red pigment in beetroot.[4]

-

Betaxanthins: Betalamic acid spontaneously condenses with various amino acids or amines to form a wide array of yellow betaxanthins.[6] For instance, condensation with glutamine or glutamic acid results in vulgaxanthin I and vulgaxanthin II, respectively.

Key Enzymes in the Pathway

-

Tyrosinase (EC 1.14.18.1): A bifunctional enzyme that catalyzes the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[4]

-

DOPA 4,5-dioxygenase (DODA): Catalyzes the cleavage of the aromatic ring of L-DOPA, a key step in the formation of betalamic acid.[5]

-

Cytochrome P450 (CYP76AD1): In Beta vulgaris, this enzyme exhibits high catalytic efficiency for the conversion of L-DOPA to cyclo-DOPA.[3]

-

Glucosyltransferases (GTs): A family of enzymes that transfer glucose moieties to the betanidin aglycone, increasing its stability and solubility. For example, UGT73A36 is a glucosyltransferase from Beta vulgaris involved in betanin biosynthesis.[7][8]

Quantitative Data

The following tables summarize quantitative data related to the production of betalains in Beta vulgaris and engineered systems.

Table 1: Betalain Production in Beta vulgaris Hairy Root Cultures

| Cultivar | Total Pigment Production (mg/g dry weight) | Betacyanins (mg/g dry weight) | Betaxanthins (mg/g dry weight) |

| Detroit Dark Red | 13.27 | - | - |

| Bordo | 3.1 | - | - |

| Egyptian | 5.0 | - | - |

(Data sourced from Pavlov et al., 2005)[9]

Table 2: Betanin Production in Engineered Saccharomyces cerevisiae

| Glucosyltransferase Variant | Betanin Titer (mg/L) | Time (hours) | Glucose Concentration (g/L) |

| UGT73A36 | 30.8 ± 0.14 | 48 | 20 |

(Data reflects the highest titer obtained in the study)[7][8]

Experimental Protocols

This section details common methodologies used in the study of the betalain biosynthetic pathway.

Isolation and Quantification of Betalains by HPLC

This protocol is adapted from methods used for the analysis of betalain pigments from Beta vulgaris extracts.[10]

Objective: To separate and quantify betacyanins and betaxanthins from plant tissue.

Materials:

-

Beta vulgaris tissue (e.g., beetroot)

-

Methanol

-

Ethyl acetate

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

HPLC system with a DAD or MS/MS detector

-

C18 column

Procedure:

-

Extraction:

-

Homogenize fresh plant tissue with methanol.

-

Concentrate the methanol extract under vacuum.

-

Resuspend the concentrated extract in water and perform a liquid-liquid extraction with ethyl acetate to remove lipophilic compounds.

-

Collect the aqueous phase containing the water-soluble betalains.[1]

-

-

HPLC Analysis:

-

Filter the aqueous extract through a 0.45 µm filter.

-

Inject the sample into the HPLC system.

-

Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Monitor the eluate at characteristic wavelengths for betaxanthins (~480 nm) and betacyanins (~538 nm).

-

Identify and quantify pigments by comparing retention times and spectral data with authentic standards. Mass spectrometry can be used for further structural confirmation.[10]

-

Hairy Root Culture for Betalain Production

This protocol is based on the establishment of hairy root cultures for studying betalain biosynthesis.[11]

Objective: To generate fast-growing, genetically stable hairy root cultures of Beta vulgaris for the production and study of betalains.

Materials:

-

Beta vulgaris seedlings or sterile explants

-

Agrobacterium rhizogenes strain

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Plant growth regulators (optional)

-

Antibiotics (e.g., cefotaxime) to eliminate Agrobacterium after transformation

Procedure:

-

Infection: Inoculate sterile plant explants (e.g., leaf discs, hypocotyls) with a suspension of Agrobacterium rhizogenes.

-

Co-cultivation: Co-cultivate the explants and bacteria on MS medium for 2-3 days in the dark.

-

Induction of Hairy Roots: Transfer the explants to fresh MS medium containing antibiotics to kill the Agrobacterium.

-

Establishment of Cultures: Hairy roots will emerge from the inoculation sites within a few weeks. Excise individual roots and transfer them to fresh liquid or solid MS medium.

-

Cultivation and Analysis: Cultivate the hairy roots in a bioreactor or flask culture. Monitor growth and betalain production over time by harvesting root tissue and spent medium for analysis as described in the HPLC protocol.[11]

Visualizations

Betalain Biosynthetic Pathway```dot

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF"]; L_DOPA [label="L-DOPA", fillcolor="#FFFFFF"]; Dopaquinone [label="Dopaquinone", fillcolor="#FFFFFF"]; cyclo_DOPA [label="cyclo-DOPA", fillcolor="#FFFFFF"]; Betalamic_Acid [label="Betalamic Acid", fillcolor="#FBBC05"]; Betanidin [label="Betanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Betanin [label="Betanin\n(Betacyanin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Acids [label="Amino Acids / Amines", fillcolor="#FFFFFF"]; Betaxanthins [label="Betaxanthins", fillcolor="#FBBC05"];

// Enzymes Tyrosinase1 [label="Tyrosinase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP76AD1 [label="CYP76AD1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DODA [label="DODA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GT [label="Glucosyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spontaneous1 [label="Spontaneous", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"]; Spontaneous2 [label="Spontaneous", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"]; Spontaneous3 [label="Spontaneous", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tyrosine -> Tyrosinase1 [arrowhead=none]; Tyrosinase1 -> L_DOPA; L_DOPA -> CYP76AD1 [arrowhead=none]; CYP76AD1 -> cyclo_DOPA; L_DOPA -> DODA [arrowhead=none]; DODA -> Betalamic_Acid; cyclo_DOPA -> Spontaneous1 [arrowhead=none]; Betalamic_Acid -> Spontaneous1 [arrowhead=none]; Spontaneous1 -> Betanidin; Betanidin -> GT [arrowhead=none]; GT -> Betanin; Amino_Acids -> Spontaneous2 [arrowhead=none]; Betalamic_Acid -> Spontaneous2 [arrowhead=none]; Spontaneous2 -> Betaxanthins; }

Caption: Workflow for the extraction and quantification of betalains.

Conclusion

The biosynthetic pathway of betalains in Beta vulgaris is a concise and efficient metabolic route for the production of a diverse range of pigments from tyrosine. The pathway is characterized by a few key enzymatic steps catalyzed by enzymes such as tyrosinase, DOPA dioxygenase, and glucosyltransferases, complemented by spontaneous chemical reactions. The understanding of this pathway has enabled the production of betalains in heterologous systems, opening avenues for their biotechnological production for use as natural colorants and pharmacologically active compounds. Future research may focus on further elucidating the regulatory mechanisms governing this pathway and exploring the biosynthetic routes of other, less-abundant specialized metabolites in Beta vulgaris, such as betavulgarin.

References

- 1. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. betacyanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial engineering of betalain biosynthesis pathway in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selectscience.net [selectscience.net]

- 11. researchgate.net [researchgate.net]

Betavulgarin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of betavulgarin, a natural compound isolated from sugar beet (Beta vulgaris). The document details its anticancer, anti-inflammatory, and antioxidant properties, presenting quantitative data, experimental methodologies, and key signaling pathways.

Anticancer Activity

Betavulgarin has demonstrated significant potential as an anticancer agent, particularly in the context of breast cancer. Studies have shown its ability to inhibit cancer cell proliferation, migration, and the formation of cancer stem cell-like spheroids (mammospheres).[1][2][3]

Quantitative Data on Anticancer Effects

The antiproliferative effects of betavulgarin have been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its dose-dependent cytotoxicity.

| Cell Line | Assay | IC50 / Effective Concentration | Reference |

| MDA-MB-231 | Cell Proliferation | ≥ 100 µM (after 24h) | [1] |

| MCF-7 | Cell Proliferation | ≥ 50 µM (after 24h) | [1] |

| HCT-116 (Colon) | MTT Assay | 104 ± 4.7 µg/ml (Beetroot Extract) | [4][5] |

| HT29 (Colon) | MTT Assay | 39.03 ± 1.4 µg/mL (Beetroot Extract) | [6] |

Experimental Protocols

-

Cell Seeding: Breast cancer cells (MDA-MB-231 or MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are treated with varying concentrations of betavulgarin or a vehicle control (e.g., DMSO) and incubated for 24 hours.[1]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.

-

Single-Cell Suspension: Cancer cells are cultured to form mammospheres. These spheres are then collected, dissociated into single cells.

-

Seeding in Low-Adhesion Plates: The single cells are seeded in ultra-low attachment plates in a serum-free medium supplemented with growth factors.

-

Treatment: Betavulgarin is added to the culture medium at various concentrations.

-

Incubation: The cells are incubated for a period of days to allow for the formation of new mammospheres.

-

Quantification: The number and size of the mammospheres are observed and quantified using a microscope.[1][2]

-

Protein Extraction: Cells treated with betavulgarin are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Stat3, p-Stat3, Sox2) overnight.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway: Inhibition of Stat3/Sox2

Betavulgarin exerts its anticancer effects, particularly against breast cancer stem cells, by inhibiting the Stat3/Sox2 signaling pathway.[1][2] This compound reduces the total and phosphorylated levels of Signal Transducer and Activator of Transcription 3 (Stat3), leading to a decrease in its nuclear translocation.[1][3] The inhibition of Stat3, a key transcription factor, subsequently downregulates the expression of SRY-Box Transcription Factor 2 (Sox2), a protein crucial for maintaining cancer stem cell properties.[1][2] This disruption of the Stat3/Sox2 axis ultimately leads to the suppression of genes involved in self-renewal, such as c-Myc, Nanog, and Oct4, and induces cancer stem cell death.[1][2]

Caption: Betavulgarin inhibits the Stat3/Sox2 signaling pathway.

Anti-inflammatory Activity

While research on betavulgarin itself is specific, related compounds from Beta vulgaris, namely betalains, have demonstrated notable anti-inflammatory properties. These findings suggest a potential avenue for investigating betavulgarin's role in inflammation.

Quantitative Data on Anti-inflammatory Effects

Studies on betalain-rich extracts from beetroot have shown a significant reduction in inflammatory markers.

| Model | Parameter | Treatment | Effect | Reference |

| Carrageenan-induced Paw Edema | Paw Edema | Betalain (30-300 mg/kg, i.p.) | Diminished edema | [7] |

| Carrageenan-induced Peritonitis | Leukocyte Recruitment | Betalain (100 mg/kg) | Reduced total leukocytes and neutrophils | [7] |

| Carrageenan-induced Peritonitis | Cytokine Levels | Betalain (100 mg/kg) | Reduced TNF-α and IL-1β, Augmented IL-10 | [7] |

| Carrageenan-induced Peritonitis | Superoxide Anion | Betalain (100 mg/kg) | Reduced levels | [7] |

Experimental Protocols

-

Animal Model: Mice or rats are used for this in vivo model of acute inflammation.

-

Treatment: Animals are pre-treated with betalain extracts or a control substance via intraperitoneal, subcutaneous, or oral routes.[7]

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the treated groups with the control group.

-

Sample Collection: In models like carrageenan-induced peritonitis, peritoneal fluid is collected.

-

ELISA Procedure: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokines (IL-10) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined by comparing the sample absorbance to a standard curve.[7]

Proposed Anti-inflammatory Signaling

The anti-inflammatory action of beetroot-derived compounds like betalains involves the modulation of key inflammatory mediators. They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), while simultaneously enhancing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] This dual action helps to resolve inflammation and reduce associated tissue damage.

Caption: Proposed anti-inflammatory mechanism of beetroot betalains.

Antioxidant Activity

Extracts from Beta vulgaris have shown potent antioxidant activity, primarily attributed to their rich content of phenolic compounds and betalains.[8] This activity is crucial as oxidative stress is implicated in numerous chronic diseases.

Quantitative Data on Antioxidant Effects

The free radical scavenging capacity of beetroot extracts has been evaluated using various assays.

| Extract | Assay | IC50 / Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Aqueous Methanol Extract | Antibacterial Activity | 20 mm inhibition against Bacillus cereus |[9] | | Methanol Extract | DPPH Scavenging | IC50: 45.56 µg/ml |[9] | | Aqueous Ethanol Extract | DPPH Scavenging | IC50: 43.23 µg/ml |[9] | | Hairy Root Culture Extract | DPPH Scavenging | EC50: 0.11 mg (90.7% inhibition) |[10] | | Mature Beetroot Extract | DPPH Scavenging | EC50: 0.70 mg (14.2% inhibition) |[10] | | Hairy Root Culture Extract | ORAC | 4,100 µM TE/g dry extract |[10] | | Mature Beetroot Extract | ORAC | 1,250 µM TE/g dry extract |[10] |

Experimental Protocols

-

Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the beetroot extract are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[9]

Antiviral Activity

Currently, there is limited direct scientific evidence on the antiviral activity of betavulgarin. One study identified an antiviral protein, BE27, from sugar beet, which displays ribosome-inactivating properties.[11] However, this is a distinct compound from betavulgarin, and further research is required to determine if betavulgarin possesses any antiviral capabilities.

Experimental Workflow

The screening of betavulgarin for its biological activities follows a logical progression from isolation to in-depth mechanistic studies.

Caption: General workflow for screening betavulgarin's biological activity.

References

- 1. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajar.journals.ekb.eg [ajar.journals.ekb.eg]

- 5. Anticancer Activity of Beetroot (Beta vulgaris L.) Extracts (Human Colon Carcinoma Cell Line) [journals.ekb.eg]

- 6. narraj.org [narraj.org]

- 7. Anti-inflammatory activity of betalain-rich dye of Beta vulgaris: effect on edema, leukocyte recruitment, superoxide anion and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Antioxidant and Antibacterial Properties of bio-pigment from Beta vulgaris – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Antioxidant activity and phenolic content of betalain extracts from intact plants and hairy root cultures of the red beetroot Beta vulgaris cv. Detroit dark red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activities of the antiviral protein BE27 from sugar beet (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Betavulgarin: A Technical Guide on its In Vitro and In Vivo Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betavulgarin, a flavonoid isolated from the sugar beet (Beta vulgaris), has emerged as a compound of significant interest in oncological and inflammatory research. This technical guide provides a comprehensive overview of the current scientific knowledge on the in vitro and in vivo effects of Betavulgarin. The information is curated to facilitate further research and drug development efforts by providing detailed experimental data, protocols, and mechanistic insights.

In Vitro Effects of Betavulgarin

The primary focus of in vitro research on Betavulgarin has been its anti-cancer properties, particularly against breast cancer. Studies have demonstrated its ability to inhibit key processes involved in tumor progression and metastasis.

Anti-Cancer Activity

Betavulgarin has shown significant efficacy in inhibiting the proliferation and survival of breast cancer cells. It has been observed to suppress the growth of both MDA-MB-231 and MCF-7 human breast cancer cell lines.[1] Furthermore, it effectively reduces the formation of mammospheres, which are enriched in cancer stem cells, indicating a potential to target the root of tumor recurrence and metastasis.[1]

A key aspect of Betavulgarin's anti-cancer activity is its ability to target the breast cancer stem cell (BCSC) population. Treatment with Betavulgarin has been shown to decrease the proportion of cells with the CD44+/CD24- phenotype, a well-established marker for BCSCs, in MDA-MB-231 cells.[1] This is accompanied by a reduction in the expression of genes associated with self-renewal, such as c-Myc, Nanog, and Oct4.[1][2]

Mechanistically, Betavulgarin exerts its anti-cancer effects through the inhibition of the STAT3/Sox2 signaling pathway.[1][2][3] It has been shown to decrease the total and phosphorylated levels of STAT3, leading to reduced nuclear translocation of this transcription factor.[1] This, in turn, downregulates the expression of its target gene, SOX2, which is crucial for the maintenance of cancer stem cell properties.[1]

Data Presentation: In Vitro Anti-Cancer Effects of Betavulgarin

| Effect | Cell Line | Concentration | Observed Effect | Reference |

| Anti-proliferative | MDA-MB-231 | ≥ 100 µM | Inhibition of cell proliferation after 24 hours. | [1] |

| MCF-7 | ≥ 50 µM | Inhibition of cell proliferation after 24 hours. | [1] | |

| Mammosphere Formation Inhibition | MDA-MB-231 | Not specified | 78% reduction in the number of mammospheres. | [1] |

| MCF-7 | Not specified | 68% reduction in the number of mammospheres. | [1] | |

| Reduction of Cancer Stem Cell Population | MDA-MB-231 | Not specified | Reduction of CD44+/CD24- cell fraction from 90.4% to 57.2%. | [1] |

| Inhibition of Cell Migration | MDA-MB-231, MCF-7 | Not specified | Inhibition of cell migration. | [1] |

| Inhibition of Colony Formation | MDA-MB-231, MCF-7 | Not specified | Inhibition of colony formation. | [1] |

In Vivo Effects of Betavulgarin and Related Compounds

Currently, there is a notable lack of published in vivo studies specifically investigating the effects of purified Betavulgarin. The available in vivo research has primarily focused on extracts of Beta vulgaris (beetroot) or betalain-rich dyes, which contain a mixture of compounds including Betavulgarin. Therefore, the following findings should be interpreted with the understanding that they cannot be solely attributed to Betavulgarin.

Anti-Inflammatory Activity of Beetroot Extracts

In vivo studies using animal models have demonstrated the anti-inflammatory properties of betalain-rich extracts from beetroot. These extracts have been shown to reduce paw edema induced by carrageenan in a dose-dependent manner.[4][5] The anti-inflammatory effect is associated with a reduction in the recruitment of leukocytes to the site of inflammation and a modulation of pro-inflammatory and anti-inflammatory cytokines. Specifically, these extracts have been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) while increasing the levels of interleukin-10 (IL-10).

Data Presentation: In Vivo Anti-Inflammatory Effects of Beetroot Extract

| Effect | Animal Model | Treatment | Dosage | Observed Effect | Reference |

| Reduction of Paw Edema | Rat | Beetroot Extract | 100 mg/kg | 26.9% inhibition after 4 hours. | [4][5] |

| 200 mg/kg | 34.6% inhibition after 4 hours. | [4][5] | |||

| 400 mg/kg | 50% inhibition after 4 hours. | [4][5] | |||

| Reduction of Paw Volume (Chronic) | Rat (Complete Freund's Adjuvant-induced) | Beetroot Extract | 100 mg/kg | 35% reduction. | [4][5] |

| 200 mg/kg | 30% reduction. | [4][5] |

Experimental Protocols

In Vitro Methodologies

1. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (MDA-MB-231 or MCF-7) in 96-well plates at a density of 5x10³ cells per well in serum-free DMEM medium.

-

Treatment: After 24 hours, supplement the media with DMEM containing 3% FBS and varying concentrations of Betavulgarin or vehicle control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of 10% SDS/10 mM HCl in PBS to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 590 nm with a reference wavelength of 690 nm using a spectrophotometer. Results are typically expressed as a percentage of the control.

2. Mammosphere Formation Assay

-

Cell Seeding: Plate single cells in ultra-low attachment 6-well plates at a density of 1 x 10⁴ cells/well (MDA-MB-231) or 4 x 10⁴ cells/well (MCF-7) in BCSC culture medium.

-

Treatment: Add Betavulgarin or DMSO (vehicle control) to the culture medium.

-

Incubation: Culture the cells for seven days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres with a diameter > 50 µm under a microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

3. Colony Formation Assay

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) at a low density (e.g., 150 cells/T25 flask) in DMEM medium supplemented with 3% FBS.

-

Treatment: Add varying concentrations of Betavulgarin or vehicle control to the flasks.

-

Incubation: Incubate the flasks for 2 weeks in a humidified incubator at 37°C and 5% CO₂.

-

Staining: Fix the cells with a methanol/acetic acid solution and then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing ≥50 cells. The plating efficiency is calculated as: (Number of colonies / Number of cells seeded) x 100%.

4. Flow Cytometry for CD44+/CD24- Analysis

-

Cell Preparation: Harvest and wash the cells with PBS.

-

Antibody Staining: Incubate the cells with fluorescently labeled antibodies against CD44 and CD24.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the CD44+/CD24- population.

In Vivo Methodology (Beetroot Extract)

Carrageenan-Induced Paw Edema in Rats

-

Animals: Use albino rats weighing between 140-200g.

-

Grouping: Divide the animals into control, standard (e.g., Ibuprofen 400mg/70kg), and test groups (aqueous solution of lyophilized Beta vulgaris at different doses, e.g., 500mg/kg).

-

Treatment Administration: Administer the respective treatments orally.

-

Induction of Inflammation: After 30 minutes, inject 0.1 ml of 1% w/v carrageenan in saline into the subplantar tissue of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., hourly) after carrageenan injection. The difference in paw volume before and after induction represents the degree of edema.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Betavulgarin and a typical experimental workflow for its in vitro evaluation.

References

- 1. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betavulgarin Isolated from Sugar Beet (Beta vulgaris) Suppresses Breast Cancer Stem Cells through Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijbcp.com [ijbcp.com]

- 5. researchgate.net [researchgate.net]

Betavulgarin: A Technical Guide to Solubility and Stability Testing for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betavulgarin, a naturally occurring isoflavone found in sources such as sugar beet (Beta vulgaris), has garnered significant interest within the scientific community.[1] Its potential as a therapeutic agent is underscored by research demonstrating its ability to suppress breast cancer stem cells through the inhibition of the Stat3/Sox2 signaling pathway.[2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the methodologies required to assess the solubility and stability of betavulgarin, crucial parameters that influence its bioavailability, formulation, and overall viability as a drug candidate. While specific quantitative data for betavulgarin is not extensively available in public literature, this guide presents detailed experimental protocols and data presentation frameworks to enable researchers to generate this critical information.

Physicochemical Properties of Betavulgarin

Betavulgarin is chemically identified as 2'-Hydroxy-5-methoxy-6,7-methylenedioxyisoflavone.[1] A summary of its key identifiers and computed properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | [1] |

| Molecular Weight | 312.27 g/mol | [1] |

| IUPAC Name | 7-(2-hydroxyphenyl)-9-methoxy-[3][4]dioxolo[4,5-g]chromen-8-one | [1] |

| Water Solubility | Practically Insoluble (Predicted) | [3] |

| Physical Description | Solid (Predicted) |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As an isoflavone, betavulgarin is predicted to have low aqueous solubility.[3] A systematic evaluation of its solubility in various pharmaceutically relevant solvents is a foundational step in pre-formulation studies.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of betavulgarin in various solvents at controlled temperature.

Materials:

-

Betavulgarin (pure compound)

-

Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Add an excess amount of betavulgarin to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid betavulgarin remains, indicating saturation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dissolved betavulgarin using a validated HPLC-UV method.

Workflow for Solubility Determination:

Data Presentation: Betavulgarin Solubility Profile

The results of the solubility assessment should be compiled into a clear and concise table for comparative analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Purified Water | 37 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |

Stability Testing

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. A stability-indicating analytical method is crucial for this purpose, as it must be able to separate the intact drug from any degradation products.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach for stability testing of small molecules.

Objective: To develop and validate an HPLC method that can accurately quantify betavulgarin in the presence of its potential degradation products.

Method Development Strategy:

-

Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with varying polarities.

-

Detection Wavelength: Determine the optimal UV detection wavelength by scanning a solution of betavulgarin across a range of wavelengths to find its lambda max (λmax).

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation (stress testing) must be performed.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to generate its degradation products.

Objective: To identify the likely degradation pathways of betavulgarin and to demonstrate the specificity of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid drug and a solution to light according to ICH Q1B guidelines.

Methodology:

-

Prepare solutions of betavulgarin in the respective stress media. For thermal and photostability, both solid and solution forms should be tested.

-

Maintain a control sample at ambient conditions.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration.

-

Analyze the stressed and control samples using the developed HPLC method.

-

Assess for peak purity of the main betavulgarin peak and the resolution between the parent drug and any degradation products.

Workflow for Forced Degradation and Method Validation:

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is validated, formal stability studies can be initiated according to ICH guidelines.

Objective: To determine the retest period for betavulgarin under defined storage conditions.

Storage Conditions (ICH Guidelines):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Methodology:

-

Package the betavulgarin substance in a container-closure system that simulates the proposed packaging for storage and distribution.

-

Place a sufficient number of samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Betavulgarin Stability Profile

The stability data should be tabulated to monitor trends over time. While specific data for betavulgarin is not available, the table below provides a template for presenting such data. The degradation of related compounds, betalains, has been shown to follow first-order kinetics.[4]

Table for Long-Term Stability Data (Example Template) Storage Condition: 25°C / 60% RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |

| 0 | Conforms | 100.0 | < 0.1 | Not Detected | Not Detected |

| 3 | Conforms | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6 | Conforms | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 12 | Conforms | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 24 | Conforms | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Betavulgarin's Mechanism of Action: Stat3 Signaling Pathway

Betavulgarin has been shown to inhibit the proliferation of breast cancer stem cells by targeting the Stat3 signaling pathway.[4][5] Specifically, it reduces the total and phosphorylated levels of Stat3, which in turn downregulates the expression of SOX2, a key transcription factor for stem cell self-renewal.[4][5][6] This leads to a decrease in the expression of other self-renewal-related genes like c-Myc, Nanog, and Oct4, ultimately inducing cancer stem cell death.[4][6]

Diagram of the Betavulgarin-Inhibited Stat3 Signaling Pathway:

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of betavulgarin's solubility and stability, two critical parameters in the early stages of drug development. By following the detailed experimental protocols for solubility assessment, forced degradation studies, and long-term stability testing, researchers can generate the necessary data to support pre-formulation and formulation development. The elucidation of betavulgarin's inhibitory action on the Stat3 signaling pathway further strengthens its profile as a promising therapeutic candidate. Adherence to these rigorous scientific principles will be instrumental in advancing betavulgarin from a compound of interest to a potential clinical reality.

References

- 1. Betavulgarin | C17H12O6 | CID 442668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. foodb.ca [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical And Physicochemical Properties Of Betalains Extracted From Red Beetroot (Beta Vulgaris L.) [ejchem.journals.ekb.eg]

Betavulgarin: A Comprehensive Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betavulgarin, a natural isoflavone isolated from the sugar beet (Beta vulgaris), has emerged as a promising candidate for anticancer therapy. This technical guide provides an in-depth analysis of the current understanding of Betavulgarin's therapeutic targets, focusing on its mechanism of action in breast cancer stem cells (BCSCs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and workflows associated with Betavulgarin research. The primary therapeutic target identified is the Signal Transducer and Activator of Transcription 3 (STAT3)/ SRY-Box Transcription Factor 2 (SOX2) signaling axis, a critical pathway in maintaining the self-renewal and tumorigenic properties of cancer stem cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of Betavulgarin.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation. These cells are often implicated in therapy resistance, tumor recurrence, and metastasis, making them a critical target for novel anticancer agents. Betavulgarin has demonstrated significant potential in targeting these CSCs, particularly in the context of breast cancer. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, a key regulator of CSC maintenance and survival.[1][2]

Core Therapeutic Target: The STAT3/SOX2 Signaling Pathway

The central therapeutic target of Betavulgarin, as elucidated by current research, is the STAT3/SOX2 signaling pathway.[1][2] STAT3 is a transcription factor that, upon activation through phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and differentiation.[1] In many cancers, including breast cancer, STAT3 is constitutively activated, contributing to tumor progression and the maintenance of a cancer stem cell phenotype.[1]

One of the key downstream targets of STAT3 is SOX2, a transcription factor essential for maintaining the pluripotency and self-renewal of embryonic and adult stem cells, a role that is co-opted by cancer stem cells.[1] Betavulgarin exerts its anticancer effects by disrupting this critical signaling axis.

Mechanism of Action:

-

Inhibition of STAT3 Phosphorylation: Betavulgarin treatment leads to a significant decrease in the phosphorylation of STAT3 at the Tyr705 residue in breast cancer stem cells. This inhibition prevents the activation of STAT3.[2]

-

Prevention of STAT3 Nuclear Translocation: By inhibiting its phosphorylation, Betavulgarin effectively blocks the translocation of STAT3 from the cytoplasm to the nucleus.[2]

-

Downregulation of SOX2 Expression: The lack of nuclear STAT3 leads to a subsequent reduction in the transcription and protein expression of its target gene, SOX2.[1][2]

-

Suppression of Stemness-Related Genes: The downregulation of SOX2 results in the decreased expression of key self-renewal-related genes, including c-Myc, Nanog, and Oct4.[1][2]

-

Induction of BCSC Death and Inhibition of Tumorigenicity: The collective inhibition of the STAT3/SOX2 pathway and its downstream targets ultimately leads to the suppression of breast cancer stem cell properties, including proliferation, migration, and mammosphere formation, and induces BCSC death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Betavulgarin on breast cancer cells.

Table 1: Anti-Proliferative Effects of Betavulgarin on Breast Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Growth | Citation |

| MDA-MB-231 | 100 | 24 | Significant | [2] |

| MCF-7 | 50 | 24 | Significant | [2] |

Note: The original study stated an anti-proliferative effect at ≥ 100 µM for MDA-MB-231 and ≥ 50 µM for MCF-7 cells. Precise IC50 values were not provided.

Table 2: Effect of Betavulgarin on Mammosphere Formation

| Cell Line | Betavulgarin Concentration (µM) | Incubation Time (days) | Outcome | Citation |

| MDA-MB-231 | 200 | 7 | Inhibition of mammosphere number and size | [3] |

| MCF-7 | 300 | 7 | Inhibition of mammosphere number and size | [3] |

Table 3: Effect of Betavulgarin on Protein Expression in MDA-MB-231 Mammospheres

| Target Protein | Betavulgarin Concentration (µM) | Incubation Time (hours) | Observed Effect | Citation |

| p-STAT3 (Tyr705) | 200 | 48 | Significantly decreased | [2] |

| Total STAT3 | 200 | 48 | Significantly decreased | [2] |

| Nuclear p-STAT3 | 200 | Not specified | Significantly reduced | [2] |

| Nuclear STAT3 | 200 | Not specified | Significantly reduced | [2] |

| SOX2 | Not specified | Not specified | Reduced protein levels | [2] |

Table 4: Effect of Betavulgarin on mRNA Expression of Stemness Genes in Mammospheres

| Target Gene | Observed Effect | Citation |

| c-Myc | Reduced transcript levels | [2] |

| Nanog | Reduced transcript levels | [2] |

| Oct4 | Reduced transcript levels | [2] |

| SOX2 | Reduced mRNA levels | [2] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the study of Betavulgarin's therapeutic effects.

Cell Viability Assay (EZ-Cytox Assay)

This assay is used to determine the effect of Betavulgarin on the proliferation of breast cancer cell lines.

-

Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of Betavulgarin. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of EZ-Cytox solution to each well.

-

Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mammosphere Formation Assay

This assay assesses the ability of Betavulgarin to inhibit the self-renewal capacity of breast cancer stem cells.

-

Cell Preparation: Prepare a single-cell suspension of MDA-MB-231 or MCF-7 cells.

-

Seeding: Seed 1 x 10⁴ (MDA-MB-231) or 4 x 10⁴ (MCF-7) cells per well in an ultra-low attachment 6-well plate.

-

Culture Medium: Use a serum-free mammosphere culture medium supplemented with B27, EGF, and bFGF.

-

Treatment: Add Betavulgarin (e.g., 200 µM for MDA-MB-231, 300 µM for MCF-7) or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

-

Quantification: Count the number of mammospheres (spheres > 50 µm in diameter) and measure their size using a microscope.

-

Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis

This technique is used to quantify the changes in protein expression levels in response to Betavulgarin treatment.

-

Protein Extraction: Lyse mammospheres or adherent cells treated with Betavulgarin or vehicle control to extract total protein. For nuclear protein extraction, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, SOX2, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the changes in mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from mammospheres treated with Betavulgarin or vehicle control using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for SOX2, c-Myc, Nanog, Oct4, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.

Visualizations

Signaling Pathway Diagram

Caption: Betavulgarin inhibits the STAT3/SOX2 signaling pathway.

Experimental Workflow Diagrams

Cell Viability Assay Workflow

Caption: Workflow for determining cell viability after Betavulgarin treatment.

Western Blot Workflow

Caption: Workflow for analyzing protein expression changes via Western Blot.

Conclusion and Future Directions

Betavulgarin presents a compelling case as a novel therapeutic agent for breast cancer, primarily through its targeted inhibition of the STAT3/SOX2 signaling pathway in breast cancer stem cells. The data summarized in this guide highlight its potential to suppress key drivers of CSC self-renewal and tumorigenicity.

Future research should focus on several key areas to advance the clinical translation of Betavulgarin:

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to determine the bioavailability, distribution, metabolism, and excretion of Betavulgarin.

-

Efficacy in Preclinical Models: Evaluation of Betavulgarin's anti-tumor efficacy in various preclinical models of breast cancer, including patient-derived xenografts, is crucial.

-

Combination Therapies: Investigating the synergistic effects of Betavulgarin with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

-

Identification of Additional Targets: While the STAT3/SOX2 axis is a primary target, further research may uncover other signaling pathways modulated by Betavulgarin, providing a more comprehensive understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Betavulgarin in the fight against cancer.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Betavulgarin in Beta vulgaris Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betavulgarin is a flavonoid phytoalexin found in sugar beet (Beta vulgaris). As a phytoalexin, its production is often induced in response to fungal pathogens. Recent studies have highlighted its potential as an anticancer agent, particularly for its ability to suppress breast cancer stem cells by inhibiting the Stat3/Sox2 signaling pathway.[1][2] Given its therapeutic potential and role in plant defense, a reliable and accurate method for the quantification of Betavulgarin is essential for research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Betavulgarin in plant extracts.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. Betavulgarin, a moderately polar flavonoid, is separated from other phenolic compounds in the plant extract. Quantification is achieved by comparing the peak area of Betavulgarin in a sample to a calibration curve generated from known concentrations of a purified standard. Detection is performed at 280 nm, a common wavelength for the analysis of phenolic compounds.

Experimental Protocols

Materials and Reagents

-

Apparatus:

-

HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

Analytical balance.

-

Centrifuge.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

-

Chemicals:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Acetic Acid (Glacial, analytical grade).

-

Betavulgarin standard (Note: Betavulgarin is not widely available commercially and may need to be isolated and purified from Beta vulgaris tissue infected with a pathogen like Cercospora beticola).

-

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of purified Betavulgarin standard.

-

Dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Store the stock solution at 4°C in an amber vial.

-

-

Calibration Standards:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (Beta vulgaris leaf tissue):

-

Harvest and freeze-dry (lyophilize) the plant material to preserve the chemical constituents.

-

Grind the lyophilized tissue into a fine powder.

-

Accurately weigh approximately 200 mg of the powdered sample into a centrifuge tube.

-

Add 5 mL of an extraction solvent (e.g., 80% methanol in water).

-

Vortex thoroughly for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

HPLC Chromatographic Conditions

The following conditions are based on established methods for separating Betavulgarin and related phytoalexins.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Guard Column | C18 guard column (optional but recommended) |

| Mobile Phase A | 3% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with 95:5 (A:B), hold for 5 min; linear gradient to 50:50 over 30 min; linear gradient to 5:95 over 5 min; hold for 5 min. Return to initial conditions and equilibrate for 10 min. |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | Approximately 55 minutes (including equilibration) |

Data Presentation and Analysis

Quantification

A calibration curve is generated by plotting the peak area of the Betavulgarin standard against its concentration. The concentration of Betavulgarin in the plant extracts is then determined by interpolating the peak area of the sample from this linear regression.

Method Validation Summary

The performance of the HPLC method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical expected performance data for a validated flavonoid analysis method.

| Parameter | Result |

| Retention Time (RT) | ~14 - 16 minutes (Varies with exact conditions) |

| Linearity (R²) | ≥ 0.999 |

| Linear Range | 1 - 100 µg/mL |

| LOD (Limit of Detection) | ~0.2 µg/mL |

| LOQ (Limit of Quantification) | ~0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98% - 102% |

Visualizations

Experimental Workflow

The entire process from sample collection to final data output is outlined in the workflow diagram below. This ensures a standardized procedure for reproducible results.

Caption: Workflow for Betavulgarin quantification.

Signaling Pathway

Betavulgarin has been shown to exert its anticancer effects by targeting the STAT3 signaling pathway. The diagram below illustrates this mechanism of action.[1][2]

Caption: Betavulgarin's inhibition of the STAT3 pathway.

References

Application Notes and Protocols for the Synthesis of Betavulgarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betavulgarin, a naturally occurring isoflavone, has demonstrated potential as an anticancer agent. Its derivatives represent a promising avenue for the development of novel therapeutics with improved efficacy and pharmacological profiles. This document provides an overview of synthetic strategies for Betavulgarin derivatives, quantitative data on the anticancer activity of related isoflavonoid compounds, and detailed experimental protocols for their synthesis and evaluation. While specific synthetic procedures for Betavulgarin derivatives are not extensively reported in the literature, established methods for isoflavone synthesis can be adapted for this purpose.

Data Presentation: Anticancer Activity of Synthetic Isoflavonoid Derivatives

The following table summarizes the in vitro anticancer activity of various synthetic isoflavone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure for comparison. It is important to note that these are not direct derivatives of Betavulgarin but represent structurally related isoflavones, offering insights into potential structure-activity relationships.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 119a | A549 (Lung) | 0.64 | [1] |

| MDA-MB-231 (Breast) | 0.82 | [1] | |

| MCF-7 (Breast) | 0.72 | [1] | |

| KB (Oral) | 0.82 | [1] | |

| KB-VN (Multidrug-resistant Oral) | 0.51 | [1] | |

| 119b | A549 (Lung) | 2.6 | [1] |

| MDA-MB-231 (Breast) | 1.0 | [1] | |

| MCF-7 (Breast) | 3.1 | [1] | |

| KB (Oral) | 4.2 | [1] | |

| KB-VN (Multidrug-resistant Oral) | 0.67 | [1] | |

| 119c | A549 (Lung) | 4.8 | [1] |

| MDA-MB-231 (Breast) | 5.2 | [1] | |

| MCF-7 (Breast) | 4.0 | [1] | |

| KB (Oral) | 4.0 | [1] | |

| KB-VN (Multidrug-resistant Oral) | 0.84 | [1] | |

| 15o | SH-SY5Y (Neuroblastoma) | 2.08 | [1] |

| 15n | Hela (Cervical) | 8.29 | [1] |

| 15d | HCT-116 (Colon) | 3.8 | [1] |

| SH-SY5Y (Neuroblastoma) | 2.17 | [1] | |

| SGC-7901 (Gastric) | 9.21 | [1] | |

| 17 | HCT-116 (Colon) | 4.1 | [1] |

| SH-SY5Y (Neuroblastoma) | 2.7 | [1] | |

| SGC-7901 (Gastric) | 8.2 | [1] | |

| 55a | HepG2 (Liver) | 0.28 | [1] |

| A375 (Melanoma) | 1.58 | [1] | |

| U251 (Glioblastoma) | 3.50 | [1] | |

| B16 (Melanoma) | 1.09 | [1] | |

| HCT116 (Colon) | 0.68 | [1] | |

| 59 | H460 (Lung) | 0.46 | [1] |